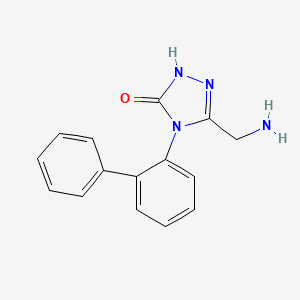![molecular formula C20H29FN2O2 B4258196 (1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide](/img/structure/B4258196.png)
(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide
Übersicht
Beschreibung
(1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclohexane ring substituted with butyl, fluorobenzyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-dicarboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with N-butylamine and N-(4-fluorobenzyl)-N’-methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like hydroxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-[(4-Fluorobenzyl)carbamoyl]cyclohexanecarboxylate
- (1S,2R)-N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide
- (1S,2R)-N-(4-Fluorobenzyl)-1-hydroxy-1-phenyl-2-propanaminium
Uniqueness
Compared to similar compounds, (1S*,2R*)-N-butyl-N-(4-fluorobenzyl)-N’-methylcyclohexane-1,2-dicarboxamide is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(1R,2S)-2-N-butyl-2-N-[(4-fluorophenyl)methyl]-1-N-methylcyclohexane-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-3-4-13-23(14-15-9-11-16(21)12-10-15)20(25)18-8-6-5-7-17(18)19(24)22-2/h9-12,17-18H,3-8,13-14H2,1-2H3,(H,22,24)/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDJRGZXZZVDW-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)F)C(=O)C2CCCCC2C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC1=CC=C(C=C1)F)C(=O)[C@H]2CCCC[C@H]2C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine](/img/structure/B4258114.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B4258119.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4258127.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4258134.png)
![N-benzyl-N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B4258139.png)
![N-methyl-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-1-(3-phenyl-1H-pyrazol-5-yl)methanamine](/img/structure/B4258146.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4258149.png)
![1-(3-{[4-(methylamino)pyrimidin-2-yl]amino}propyl)piperidine-4-carboxamide](/img/structure/B4258154.png)
![N-cyclopropyl-N'-[2-(2-furyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4258159.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4258162.png)
![1-[(2-methyl-3-furyl)methyl]-4-(2-pyrimidinyl)-1,4-diazepane bis(trifluoroacetate)](/img/structure/B4258166.png)

![1-(4-fluorobenzyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4258190.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4258203.png)
